4-Ethoxy-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2,3-dimethylbenzenesulfonamide, commonly referred to as EDBS, is a sulfonamide compound . It has a molecular weight of 229.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO3S/c1-4-14-9-5-6-10 (15 (11,12)13)8 (3)7 (9)2/h5-6H,4H2,1-3H3, (H2,11,12,13)
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 229.3 .Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Therapeutic Potentials
One study explores the structure-activity relationships of biphenylsulfonamides, leading to the discovery of novel endothelin-A (ETA) selective antagonists. Through substitution at specific positions, researchers identified compounds with improved binding and functional activity against ETA receptors, highlighting potential therapeutic applications in regulating cardiovascular functions (N. Murugesan et al., 1998).
Anticancer Properties
The synthesis and crystal structure of a novel compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, were investigated for its anticancer properties. The study provides insights into the molecular framework that could be beneficial for designing new anticancer agents (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Photodynamic Therapy for Cancer
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights their significant singlet oxygen quantum yield. These properties suggest their potential as effective Type II photosensitizers in photodynamic therapy for cancer treatment, showcasing the role of 4-Ethoxy-2,3-dimethylbenzenesulfonamide derivatives in developing new therapeutic agents (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Anti-HIV and Antifungal Activities
A series of benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety were prepared and evaluated for their anti-HIV and antifungal activities. This study underscores the versatility of sulfonamide derivatives in medicinal chemistry, providing a foundation for future drug development targeting infectious diseases (M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad, 2007).
Enzyme Inhibition for Alzheimer’s Therapy
A study focused on the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, demonstrating significant inhibitory activity against acetylcholinesterase, a key enzyme in Alzheimer’s disease pathology. The findings suggest the potential of these compounds as novel therapeutic agents for treating Alzheimer’s disease, highlighting the broad applicability of this compound derivatives in addressing neurodegenerative disorders (M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide . Sulfonamides are known to have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the inhibition of these enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and tetrahydropteroate synthetase by this compound affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biological processes they regulate .
Eigenschaften
IUPAC Name |
4-ethoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMKTXVSUOALDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.